(2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic Acid Methyl Ester
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Overview
Description
(2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic Acid Methyl Ester is an organic compound with the molecular formula C12H14O5S. It is characterized by the presence of a sulfonyl group attached to a butenoic acid ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic Acid Methyl Ester typically involves the reaction of 4-methylphenylsulfonyl chloride with methyl 2-butenoate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents like dichloromethane or toluene.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic Acid Methyl Ester involves its interaction with nucleophiles, leading to the formation of various derivatives. The sulfonyl group acts as an electrophile, making it susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-[(4-methylphenyl)sulfonyl]oxypropanoate
- {[(4-Methylphenyl)sulfonyl]oxy}methyl 4-methylbenzenesulfonate
- 6-Quinolinecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]methyl ester
Uniqueness
(2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic Acid Methyl Ester is unique due to its specific structural features, such as the presence of a butenoic acid ester and a sulfonyl group. These features confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1029612-16-5 |
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Molecular Formula |
C12H14O5S |
Molecular Weight |
270.30 g/mol |
IUPAC Name |
methyl (E)-3-(4-methylphenyl)sulfonyloxybut-2-enoate |
InChI |
InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3/b10-8+ |
InChI Key |
QBENOPMVGLDWSB-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/C(=C/C(=O)OC)/C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C |
Origin of Product |
United States |
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